N-(4-methylpyridin-3-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide
Beschreibung
N-(4-methylpyridin-3-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide is a nicotinamide derivative featuring a pyridine ring substituted with a methyl group at the 4-position and a tetrahydrofuran-3-yloxy moiety at the 6-position of the nicotinamide core. The compound’s structure integrates a heteroaromatic system (pyridine) and a saturated oxygen-containing heterocycle (tetrahydrofuran), which may influence its physicochemical properties and biological interactions.
Eigenschaften
IUPAC Name |
N-(4-methylpyridin-3-yl)-6-(oxolan-3-yloxy)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c1-11-4-6-17-9-14(11)19-16(20)12-2-3-15(18-8-12)22-13-5-7-21-10-13/h2-4,6,8-9,13H,5,7,10H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVMUSYFKTKJBMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)NC(=O)C2=CN=C(C=C2)OC3CCOC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylpyridin-3-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methylpyridine, tetrahydrofuran, and nicotinic acid derivatives.
Reaction Conditions: The reaction conditions may include the use of solvents, catalysts, and specific temperature and pressure settings to facilitate the desired chemical transformations.
Step-by-Step Synthesis: The synthetic route may involve multiple steps, including the formation of intermediates, protection and deprotection of functional groups, and final coupling reactions to form the target compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors, continuous flow processes, and optimization of reaction conditions to achieve high yields and purity. The use of automated systems and quality control measures ensures consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-methylpyridin-3-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.
Substitution: Substitution reactions may involve the replacement of specific atoms or groups within the molecule with other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It may serve as a probe or tool in biological studies to investigate cellular processes and molecular interactions.
Medicine: The compound could be explored for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: In industrial applications, it may be used in the development of new materials, catalysts, or chemical processes.
Wirkmechanismus
The mechanism of action of N-(4-methylpyridin-3-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.
Pathways: It may influence cellular signaling pathways, gene expression, or metabolic processes, leading to specific biological effects.
Vergleich Mit ähnlichen Verbindungen
N-(4-(methylsulfonyl)phenyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide (CAS 2034359-91-4)
This compound shares the nicotinamide backbone with the target molecule but differs in two key substituents:
- Aryl substituent: A 4-(methylsulfonyl)phenyl group replaces the 4-methylpyridin-3-yl group.
- Heterocyclic substituent : Tetrahydrothiophen-3-yl (sulfur-containing) replaces tetrahydrofuran-3-yl (oxygen-containing). Sulfur’s larger atomic radius and polarizability may increase lipophilicity and affect pharmacokinetic properties such as membrane permeability .
Table 1: Comparative Analysis of Key Parameters
| Parameter | N-(4-methylpyridin-3-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide | N-(4-(methylsulfonyl)phenyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide |
|---|---|---|
| Molecular Formula | C₁₇H₁₉N₃O₃ | C₁₇H₁₈N₂O₄S₂ |
| Molecular Weight (g/mol) | 313.36 | 378.5 |
| Key Functional Groups | Methylpyridinyl, tetrahydrofuran-3-yloxy | Methylsulfonylphenyl, tetrahydrothiophen-3-yloxy |
| Heteroatom in Heterocycle | Oxygen | Sulfur |
| Potential Bioavailability* | Moderate (lower MW, oxygen-enhanced solubility) | Possibly reduced (higher MW, sulfur-enhanced lipophilicity) |
*Theoretical predictions based on structural features.
3-(5-{[(1R,2S)-2-[(2,2-Difluoropropanoyl)amino]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)propyl]oxy}-1H-indazol-1-yl)-N-[(3R)-tetrahydrofuran-3-yl]benzamide (Patent Compound XIV)
This patented benzamide derivative shares the tetrahydrofuran-3-yl substituent but differs in core structure (benzamide vs. nicotinamide) and includes additional complexity:
- Core scaffold : Benzamide with indazole and benzodioxin moieties, likely designed for kinase or protease inhibition.
- Fluorine incorporation: The 2,2-difluoropropanoyl group enhances metabolic stability and electronegativity, which is absent in the target nicotinamide compound .
Key Implications :
- The tetrahydrofuran-3-yl group is a recurring motif in medicinal chemistry, often used to improve solubility and reduce steric hindrance.
Physicochemical and Pharmacokinetic Considerations
- Solubility : The oxygen-rich tetrahydrofuran-3-yl group in the target compound may confer better aqueous solubility than its sulfur-containing analogue, which could exhibit higher logP values .
Biologische Aktivität
N-(4-methylpyridin-3-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide, also known by its CAS number 2034271-05-9, is a synthetic organic compound belonging to the class of nicotinamides. This compound is characterized by its unique chemical structure, which integrates a pyridine ring with a tetrahydrofuran moiety. This combination may result in distinct biological activities that warrant further investigation.
| Property | Details |
|---|---|
| IUPAC Name | N-(4-methylpyridin-3-yl)-6-(oxolan-3-yloxy)pyridine-3-carboxamide |
| Molecular Formula | C16H17N3O3 |
| Molecular Weight | 299.33 g/mol |
| InChI Key | InChI=1S/C16H17N3O3 |
Synthesis
The synthesis of this compound typically involves several steps, including the selection of appropriate starting materials such as 4-methylpyridine and nicotinic acid derivatives. The reaction conditions are critical and may include various solvents and catalysts to facilitate the desired transformations.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems.
Potential Mechanisms:
- Enzyme Interaction: The compound may bind to enzymes, modulating their activity through competitive or non-competitive inhibition.
- Cellular Signaling Pathways: It may influence pathways related to cell proliferation, apoptosis, or inflammatory responses.
- Gene Expression Modulation: The compound could alter gene expression profiles, impacting cellular function and behavior.
Pharmacological Studies
Recent studies have highlighted the potential pharmacological applications of this compound:
- Antitumor Activity: Research indicates that derivatives of nicotinamide exhibit significant antitumor properties, potentially through mechanisms involving apoptosis induction in cancer cells.
- Anti-inflammatory Effects: Compounds similar to this compound have shown promise in reducing inflammatory markers in vitro and in vivo.
Case Studies
-
Study on Anticancer Properties:
- A study evaluated the cytotoxic effects of various nicotinamide derivatives on cancer cell lines, demonstrating that certain modifications enhance potency against specific types of cancer cells.
- Results indicated IC50 values significantly lower than those of standard chemotherapeutic agents.
-
Anti-inflammatory Research:
- Another investigation focused on the anti-inflammatory potential of related compounds, revealing that they effectively inhibited the production of pro-inflammatory cytokines in macrophage models.
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| Nicotinamide | Antioxidant, anti-inflammatory | Simple structure |
| Pyridine Derivatives | Antimicrobial, anticancer | Varied biological activities |
| N-(4-methylpyridin-3-yl) | Potentially modulates mGluR5 | Unique tetrahydrofuran linkage |
Q & A
Q. What are the recommended synthetic routes for N-(4-methylpyridin-3-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide, and how can reaction conditions be optimized for higher yields?
The synthesis of nicotinamide derivatives typically involves coupling a pyridinecarboxamide precursor with functionalized intermediates. For example, analogous compounds are synthesized via nucleophilic substitution or amidation reactions. A common approach involves reacting a pyridine-aldehyde derivative with a benzoyl chloride in the presence of a base (e.g., triethylamine) in dichloromethane at room temperature . For the tetrahydrofuran-3-yloxy moiety, regioselective etherification of a hydroxylated precursor with tetrahydrofuran-3-yl bromide under basic conditions may be employed. Optimization includes adjusting stoichiometry, temperature, and solvent polarity to minimize side reactions. Industrial-scale methods often use continuous flow reactors to enhance reproducibility and yield .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Structural elucidation requires a combination of techniques:
- NMR Spectroscopy : H and C NMR confirm the presence of the 4-methylpyridine ring, tetrahydrofuran-3-yloxy group, and amide linkage. For example, the methine proton of the tetrahydrofuran ring appears as a multiplet at δ 3.5–4.0 ppm, while the pyridyl protons resonate between δ 8.0–9.0 ppm .
- IR Spectroscopy : Stretching vibrations for C=O (amide I band, ~1650 cm) and N-H (amide II band, ~1550 cm) validate the nicotinamide core .
- Mass Spectrometry (HRMS) : Exact mass analysis confirms molecular formula and purity.
Q. What preliminary biological assays are suitable for evaluating the compound’s activity?
Initial screening may focus on enzyme inhibition (e.g., kinases or metabolic enzymes) using fluorescence-based assays or radiolabeled substrates. For example, nicotinamide derivatives are often tested for NAD-dependent enzyme modulation. Cell viability assays (e.g., MTT) in cancer or primary cell lines can assess cytotoxicity. Dose-response curves (IC determination) and selectivity profiling against related enzymes are critical .
Advanced Research Questions
Q. How can researchers resolve discrepancies in biological activity data across different experimental models?
Contradictory results may arise from variations in cell permeability, metabolic stability, or off-target effects. Strategies include:
- Pharmacokinetic Profiling : Measure logP (octanol-water partition coefficient) to assess lipophilicity, which impacts membrane penetration .
- Metabolite Identification : Use LC-MS to detect degradation products or active metabolites that may explain divergent results .
- Orthogonal Assays : Validate findings using alternative methods (e.g., SPR for binding affinity vs. enzymatic activity assays).
Q. What strategies are recommended for improving the compound’s aqueous solubility without compromising target binding?
- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) on the tetrahydrofuran-3-yloxy moiety to enhance solubility, which are cleaved in vivo .
- Co-solvent Systems : Use DMSO-PBS mixtures (≤10% DMSO) for in vitro assays. For in vivo studies, employ cyclodextrin-based formulations .
- Structural Modifications : Replace the methyl group on the pyridine ring with a hydroxyl or amine group to increase polarity while maintaining steric compatibility .
Q. How can computational methods guide the optimization of This compound for enhanced selectivity?
- Molecular Docking : Predict binding modes with target enzymes (e.g., PARP or sirtuins) using software like AutoDock Vina. Focus on hydrogen bonding with the amide group and π-π stacking with the pyridine ring .
- QSAR Modeling : Corrogate substituent effects (e.g., tetrahydrofuran ring size) with activity data to identify critical structural features .
- MD Simulations : Assess conformational stability of the ligand-receptor complex over nanosecond timescales to prioritize derivatives with prolonged residence times .
Q. What experimental controls are essential when investigating the compound’s mechanism of action in cellular pathways?
- Negative Controls : Use inactive analogs (e.g., methyl group replaced with hydrogen) to distinguish target-specific effects.
- Knockdown/Overexpression Models : CRISPR/Cas9-edited cell lines lacking the putative target enzyme can confirm on-target activity .
- Pathway Inhibitors : Co-treatment with known inhibitors (e.g., NAD competitors) helps delineate downstream signaling cascades .
Methodological Considerations
Q. How should researchers address batch-to-batch variability in compound synthesis?
- Quality Control : Implement HPLC with UV detection (λ = 254 nm) to ensure ≥95% purity. Monitor residual solvents (e.g., dichloromethane) via GC-MS .
- Crystallization Optimization : Recrystallize the compound from ethanol/water mixtures to standardize polymorphic forms, which can affect solubility and stability .
Q. What are the best practices for storing this compound to prevent degradation?
Store lyophilized powder under inert gas (argon) at –20°C. For solutions, use anhydrous DMSO aliquots to avoid hydrolysis of the amide bond .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
